Hexadecanal
Overview
Description
Hexadecanal is not directly mentioned in the provided papers, so a comprehensive analysis of hexadecanal specifically cannot be conducted based on the given data. However, hexadecanal, also known as palmitaldehyde, is a long-chain fatty aldehyde with the chemical formula C16H32O. It is typically derived from the oxidation of hexadecane or the reduction of hexadecanoic acid (palmitic acid). In the context of the provided papers, hexadecane is mentioned in paper , where it is part of a binary system with 1-hexadecanol, and its crystal structure and phase diagram are studied for applications in thermal protection of liquids.
Synthesis Analysis
The synthesis of hexadecanal itself is not discussed in the provided papers. However, the synthesis of related compounds and materials, such as hexagonal boron nitride (h-BN) and hexadecylphosphocholine (He-PC), is detailed. For instance, h-BN is synthesized using chemical vapor deposition (CVD) on a copper substrate, which is a technique that could potentially be adapted for the synthesis of other long-chain hydrocarbons or their derivatives . He-PC, an ether lipid analogue with antineoplastic activity, is synthesized according to structural requirements deduced from studies with other ether lipids .
Molecular Structure Analysis
The molecular structure of hexadecanal would consist of a long hydrocarbon chain with a terminal aldehyde group. While the papers do not discuss hexadecanal's structure, they do provide insights into the molecular structures of related compounds. For example, the crystal structures of hexadecane and 1-hexadecanol are determined using X-ray diffraction, which is a technique that could also be used to elucidate the structure of hexadecanal .
Chemical Reactions Analysis
The chemical reactions involving hexadecanal are not covered in the provided papers. However, as an aldehyde, hexadecanal can undergo various chemical reactions, such as oxidation to form hexadecanoic acid or reduction to form hexadecanol. The papers do discuss the reactivity of related compounds, such as the degradation intermediates of hexeneuronic acids (HexA) and the antineoplastic activity of He-PC .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexadecanal are not directly addressed in the provided papers. However, the papers do discuss the properties of similar compounds. For instance, the mechanical properties of h-BN films are measured by nanoindentation, and the thermal and electrical properties of hexaborides are reviewed . These studies on related materials can provide a general understanding of the types of properties that might be expected for hexadecanal, such as melting point, boiling point, solubility, and reactivity.
Scientific Research Applications
Tribological Applications
Hexadecane, a type of alkane, is studied for its lubricity, relevant in various tribological applications in both industrial and scientific fields. Research by Ta (2022) focuses on the adhesive strength of hexadecane on iron compounds, providing insights into its potential in lubrication technologies.
Chemistry and Encapsulation
Hexameric encapsulation complexes, involving hexameric resorcin[4]arenes and pyrogallol[4]arenes, have been explored for their properties in hosting molecules in small spaces, potentially impacting fields like catalysis or transport. Studies by Avram, Cohen, and Rebek (2011) highlight these developments.
Environmental Bioremediation
Hexadecane's role in environmental bioremediation is significant. Research by Hajieghrari and Hejazi (2020) shows that the biodegradation of hexadecane in soil can be enhanced using immobilized Pseudomonas Aeruginosa on coconut fibers, illustrating its potential in soil contamination treatment.
Behavioral and Brain Response
Hexadecanal influences human behavior and brain activity. Studies by Mishor et al. (2020) and Mishor et al. (2020) reveal that hexadecanal can trigger or block aggression in humans, with a sexually dimorphic response.
Nanotechnology and Photonics
Hexagonal boron nitride (hBN), which has been used in nanoelectronic and optoelectronic devices, exhibits optical properties enabling novel photonic functionalities. Research by Caldwell et al. (2019) discusses its application in areas like mid-IR nanophotonics and as a UV emitter.
Biomedical Research
Hexadecanamide, a variant of hexadecane, is studied for its role in brain health. Patel et al. (2020) report its potential in stimulating brain-derived neurotrophic factor (BDNF) in hippocampal neurons, indicating its relevance in neurological research.
Petroleum Biodegradation
Hexadecane biodegradation is crucial in addressing environmental contamination from petroleum. Research by Ferrari et al. (2019) focuses on bacterial diversity and their ability to transform hexadecane, demonstrating its importance in mitigating petroleum-related environmental impacts.
Safety And Hazards
properties
IUPAC Name |
hexadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOYUNMRJMEDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042039 | |
Record name | Hexadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hexadecanal | |
CAS RN |
629-80-1 | |
Record name | Hexadecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexadecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQD27655QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35 °C | |
Record name | Hexadecanal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Palmitaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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